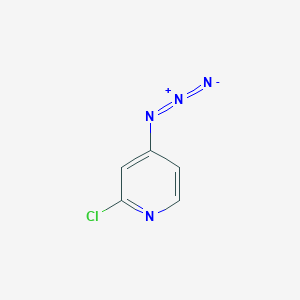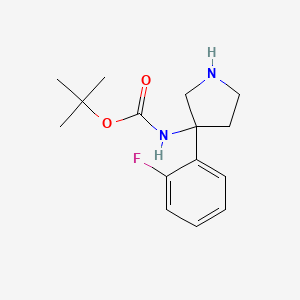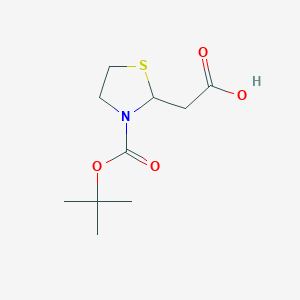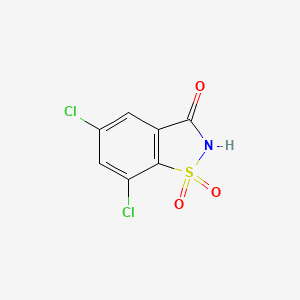
1-(2-(Thiophen-3-yl)ethyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Thiophen-3-yl)ethyl)piperazine is a compound that features a piperazine ring substituted with a thiophene moiety. Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions, while thiophene is a five-membered ring containing a sulfur atom. This combination of structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Thiophen-3-yl)ethyl)piperazine typically involves the reaction of thiophene derivatives with piperazine. One common method is the alkylation of piperazine with 2-(thiophen-3-yl)ethyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-(Thiophen-3-yl)ethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur atom or to hydrogenate the piperazine ring.
Substitution: The hydrogen atoms on the piperazine ring can be substituted with various functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Hydrogenated piperazine derivatives.
Substitution: N-alkyl or N-aryl piperazine derivatives.
Applications De Recherche Scientifique
1-(2-(Thiophen-3-yl)ethyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 1-(2-(Thiophen-3-yl)ethyl)piperazine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The thiophene moiety can engage in π-π interactions with aromatic amino acids in proteins, while the piperazine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2-(Thiophen-2-yl)ethyl)piperazine: Similar structure but with the thiophene ring attached at a different position.
1-(2-(Furan-3-yl)ethyl)piperazine: Contains a furan ring instead of a thiophene ring.
1-(2-(Pyridin-3-yl)ethyl)piperazine: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
1-(2-(Thiophen-3-yl)ethyl)piperazine is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. The sulfur atom in the thiophene ring can also impart distinct chemical and biological properties compared to oxygen or nitrogen atoms in similar compounds .
Propriétés
Numéro CAS |
1240605-18-8 |
|---|---|
Formule moléculaire |
C10H16N2S |
Poids moléculaire |
196.31 g/mol |
Nom IUPAC |
1-(2-thiophen-3-ylethyl)piperazine |
InChI |
InChI=1S/C10H16N2S/c1(10-2-8-13-9-10)5-12-6-3-11-4-7-12/h2,8-9,11H,1,3-7H2 |
Clé InChI |
ZAEKCESMRDKXJD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)CCC2=CSC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













aminehydrochloride](/img/structure/B13636562.png)


